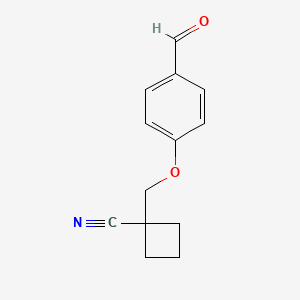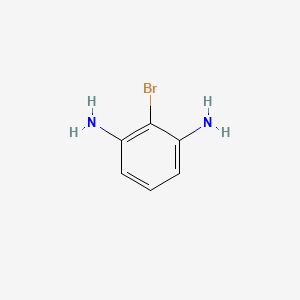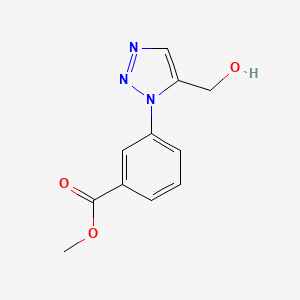![molecular formula C7H6N4S B13009515 7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione CAS No. 7403-30-7](/img/structure/B13009515.png)
7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings. The presence of sulfur in the thione form adds unique chemical properties to this compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . These reactions are carried out under mild conditions, resulting in good yields of the desired product.
Industrial Production Methods
The advantages of using heteropolyacids include mild reaction conditions, simple operation, and good yields .
化学反应分析
Types of Reactions
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism of action of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with various molecular targets and pathways. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s bicyclic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A related compound with similar bicyclic structure but without the methyl and thione groups.
Pyrimido[5,4-d]pyrimidine: Another isomer with a different arrangement of the nitrogen atoms in the rings.
Uniqueness
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to the presence of the methyl group and the thione form, which confer distinct chemical properties and potential biological activities. The sulfur atom in the thione group allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
7403-30-7 |
|---|---|
分子式 |
C7H6N4S |
分子量 |
178.22 g/mol |
IUPAC 名称 |
2-methyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
InChI 键 |
QSAQZHMPNTVSQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C(=N1)NC=NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
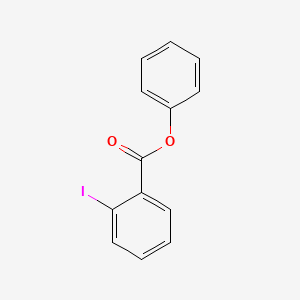
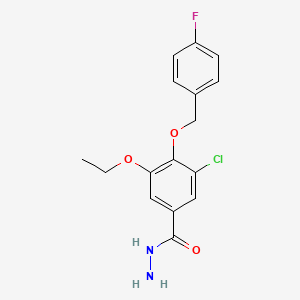
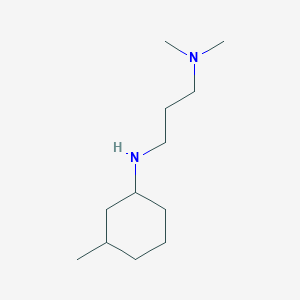
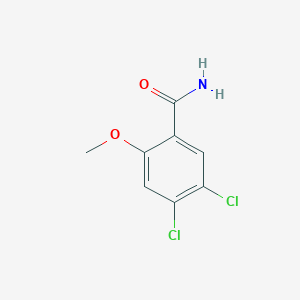
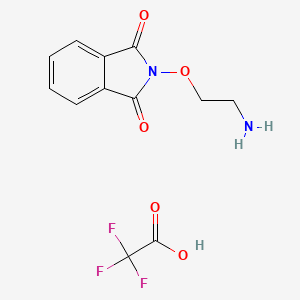
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
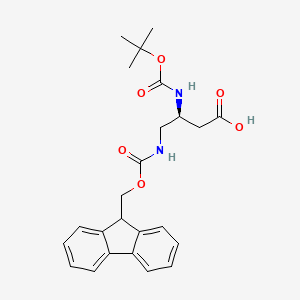
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
